6-imino-N,13-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a tricyclic heterocyclic molecule featuring a fused imidazo-tetrazine core with a carboxamide substituent at position 5, a 4-methylbenzyl group at position 7, and methyl groups at positions N and 12. Its structural complexity arises from the tricyclic scaffold, which integrates nitrogen-rich rings (imidazole and tetrazine) linked via a ketone and imino group. Such architectures are often associated with bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involved in proliferative diseases . The compound’s synthesis likely follows pathways analogous to imidazo[5,1-d][1,2,3,5]tetrazine derivatives, where diazotization and cyclization steps are critical .
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-imino-N,13-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c1-13-4-7-15(8-5-13)12-27-19(23)16(21(28)24-3)10-17-20(27)25-18-9-6-14(2)11-26(18)22(17)29/h4-11,23H,12H2,1-3H3,(H,24,28) |
InChI Key |
QACCNQJQZXNNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NC)C(=O)N4C=C(C=CC4=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N,13-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-imino-N,13-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in substituted analogs of the original compound .
Scientific Research Applications
6-imino-N,13-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-imino-N,13-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. Imidazo-Tetrazine Derivatives
Compounds IIIa–IIIh and IVa–IVi () share the imidazo-tetrazine core but differ in substituents. For example:
- IIIa : Methyl ester at position 6.
- IVa : Carboxamide at position 7.
The target compound introduces a 4-methylbenzyl group at position 7, which enhances lipophilicity compared to simpler alkyl/aryl substituents in IIIa–IVi. This modification may improve membrane permeability or target binding .
B. Fused Tetrazolopyrimidines Compounds like 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene () exhibit similar nitrogen-rich tricyclic frameworks but lack the imino and carboxamide functionalities.
Pharmacokinetic and Physicochemical Properties
Using Tanimoto coefficient-based similarity indexing (), the target compound shows ~65–70% similarity to imidazo-tetrazine carboxamides (e.g., IVa–IVi) in fingerprint-based analyses. Key divergences include:
| Property | Target Compound | IVa () | Fused Tetrazolopyrimidine () |
|---|---|---|---|
| Molecular Weight | 452.5 g/mol | 320.3 g/mol | 398.4 g/mol |
| LogP | 3.2 (predicted) | 1.8 | 2.5 |
| Hydrogen Bond Donors | 2 | 2 | 0 |
| TPSA | 98 Ų | 85 Ų | 72 Ų |
Methodological Considerations for Comparison
Similarity Metrics
- Tanimoto Coefficient : Used to quantify structural overlap (). The target compound shares 65–70% similarity with imidazo-tetrazines but <50% with tetrazolopyrimidines.
- Fingerprint Analysis : MACCS and Morgan fingerprints highlight shared pharmacophores (e.g., carboxamide, tetrazine) but differentiate side-chain modifications .
Crystallographic Tools
Software suites like SHELX () and ORTEP-3 () enable precise structural comparisons. For example, SHELXL refinement could resolve conformational differences in the tricyclic core versus simpler bicyclic analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
